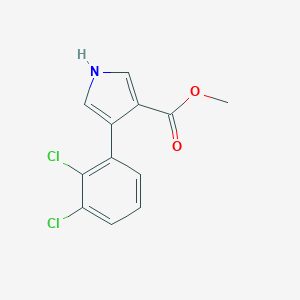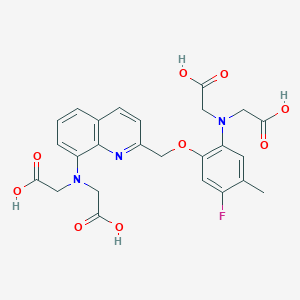
Quin-MF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quin-MF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quin-MF has unique properties that make it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of Quin-MF is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes in the body, leading to the suppression of cancer cell growth. In agriculture, Quin-MF is believed to work by disrupting the cellular processes of pests and pathogens, leading to their death.
Biochemical and Physiological Effects
Quin-MF has been shown to have significant biochemical and physiological effects on the body. In cancer therapy, Quin-MF has been shown to induce apoptosis, which is programmed cell death, in cancer cells. In agriculture, Quin-MF has been shown to inhibit the growth of pathogens and pests, leading to improved crop yields. In environmental science, Quin-MF has been shown to remove heavy metals and other pollutants from wastewater.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quin-MF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, Quin-MF has some limitations, including its high cost of production and limited solubility in water.
Direcciones Futuras
There are several future directions for Quin-MF research. In the medical field, further studies are needed to determine the optimal dosage and administration of Quin-MF for cancer therapy. In agriculture, more research is needed to determine the effectiveness of Quin-MF in controlling different types of pests and diseases. In environmental science, further studies are needed to optimize the use of Quin-MF in wastewater treatment and to explore its potential applications in other areas of environmental remediation.
Conclusion
Quin-MF is a promising compound with potential applications in various fields of research. Its unique properties make it an ideal candidate for further studies in cancer therapy, agriculture, and environmental science. With continued research, Quin-MF may become an essential tool for improving human health, crop yields, and environmental sustainability.
Métodos De Síntesis
The synthesis of Quin-MF involves the reaction of quinoline with a specific functional group. The process is complex and requires specialized skills and equipment. The synthesis method has been optimized to ensure the production of high-quality Quin-MF with minimal impurities.
Aplicaciones Científicas De Investigación
Quin-MF has been extensively studied for its potential applications in various fields of research. In the medical field, Quin-MF has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In agriculture, Quin-MF has been tested for its ability to control plant diseases and pests. In environmental science, Quin-MF has been studied for its potential use in wastewater treatment.
Propiedades
Número CAS |
109024-53-5 |
|---|---|
Nombre del producto |
Quin-MF |
Fórmula molecular |
C25H24FN3O9 |
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C25H24FN3O9/c1-14-7-19(29(11-23(34)35)12-24(36)37)20(8-17(14)26)38-13-16-6-5-15-3-2-4-18(25(15)27-16)28(9-21(30)31)10-22(32)33/h2-8H,9-13H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clave InChI |
YOXJXZQOMVTVFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
Otros números CAS |
109024-53-5 |
Sinónimos |
2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid quin-MF quinMF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



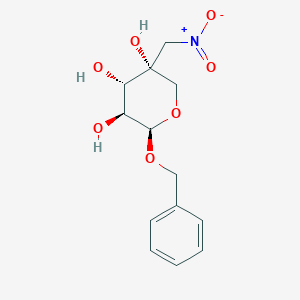
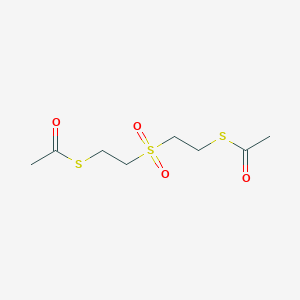

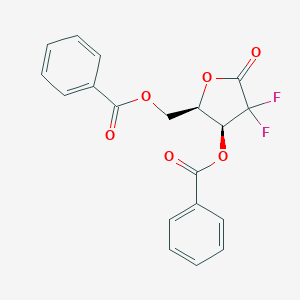
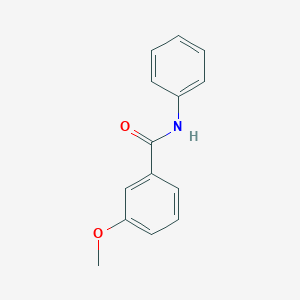
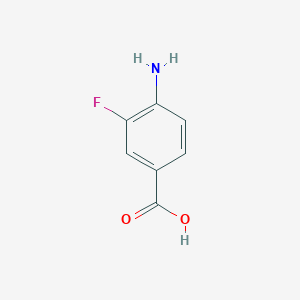
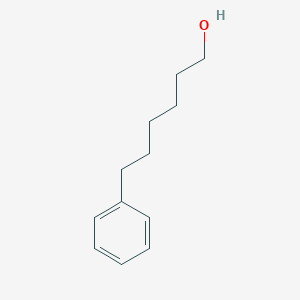


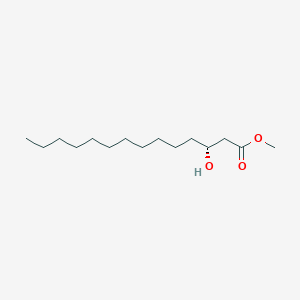
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
